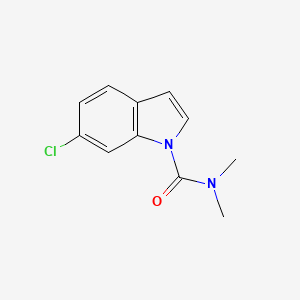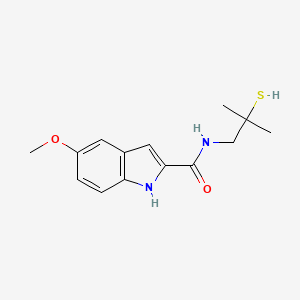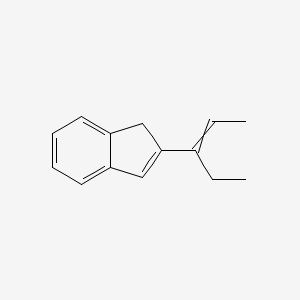![molecular formula C11H16O2S B12530205 [1-(Propane-2-sulfonyl)ethyl]benzene CAS No. 654061-42-4](/img/structure/B12530205.png)
[1-(Propane-2-sulfonyl)ethyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(Propane-2-sulfonyl)ethyl]benzene: is an organic compound that features a benzene ring substituted with a propane-2-sulfonyl group and an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Sulfonylation Reaction: The preparation of [1-(Propane-2-sulfonyl)ethyl]benzene can be achieved through a sulfonylation reaction. This involves the reaction of benzene with propane-2-sulfonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Friedel-Crafts Alkylation: Another method involves the Friedel-Crafts alkylation of benzene with 1-chloro-2-propanesulfonyl chloride in the presence of a Lewis acid catalyst
Industrial Production Methods: Industrial production of this compound typically involves large-scale sulfonylation reactions using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(Propane-2-sulfonyl)ethyl]benzene can undergo oxidation reactions to form sulfone derivatives. Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reduction of the sulfonyl group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of the corresponding sulfide.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring is substituted with various electrophiles such as halogens, nitro groups, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., chlorine, bromine), nitro groups, alkyl groups
Major Products Formed:
Oxidation: Sulfone derivatives
Reduction: Sulfide derivatives
Substitution: Various substituted benzene derivatives
Scientific Research Applications
Chemistry:
Catalysis: [1-(Propane-2-sulfonyl)ethyl]benzene can be used as a catalyst or catalyst precursor in various organic reactions, including polymerization and oxidation reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound can be used in biochemical studies to investigate the effects of sulfonyl groups on biological systems and enzyme activities.
Medicine:
Drug Development:
Industry:
Material Science: The compound can be used in the development of new materials with unique properties, such as enhanced thermal stability or conductivity.
Chemical Manufacturing: It is used as a building block in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of [1-(Propane-2-sulfonyl)ethyl]benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the benzene ring can participate in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological activity.
Comparison with Similar Compounds
[1-(Propane-2-sulfonyl)ethyl]benzene: Unique due to the presence of both a sulfonyl group and an ethyl group on the benzene ring.
[1-(Propane-2-sulfonyl)propyl]benzene: Similar structure but with a propyl group instead of an ethyl group.
[1-(Propane-2-sulfonyl)methyl]benzene: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness:
This compound: is unique due to the specific combination of the sulfonyl group and the ethyl group, which can influence its reactivity and interactions with other molecules. The presence of the ethyl group can also affect the compound’s solubility and stability compared to similar compounds with different alkyl groups.
Properties
CAS No. |
654061-42-4 |
|---|---|
Molecular Formula |
C11H16O2S |
Molecular Weight |
212.31 g/mol |
IUPAC Name |
1-propan-2-ylsulfonylethylbenzene |
InChI |
InChI=1S/C11H16O2S/c1-9(2)14(12,13)10(3)11-7-5-4-6-8-11/h4-10H,1-3H3 |
InChI Key |
ZLRYMMBVKWCERU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)S(=O)(=O)C(C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


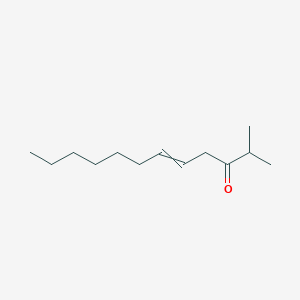
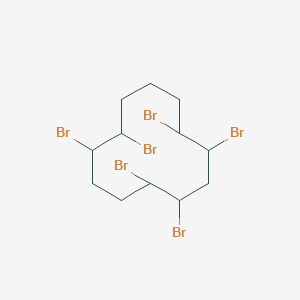
![[3-Methyl-3-(trifluoromethyl)pent-4-en-1-yl]benzene](/img/structure/B12530163.png)
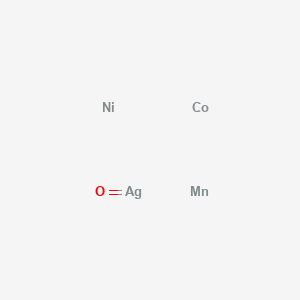
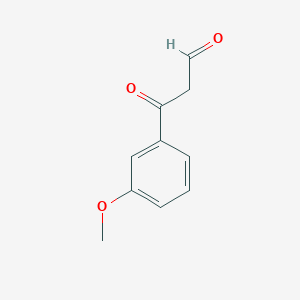
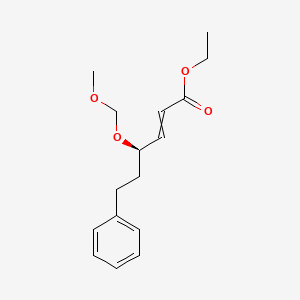
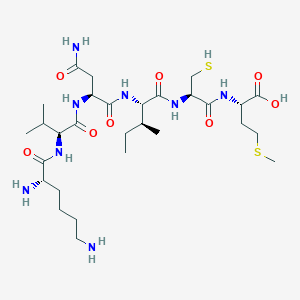

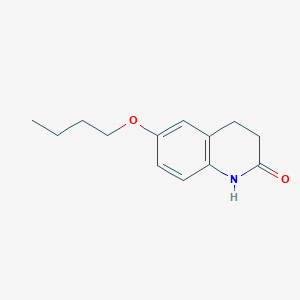
![Benzene, 1,2-bis[[4-(bromomethyl)phenoxy]methyl]-](/img/structure/B12530187.png)
